molecular formula C19H21FN2O4S B2432139 N-(2-(4-fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1105228-55-4

N-(2-(4-fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2432139
CAS No.: 1105228-55-4
M. Wt: 392.45
InChI Key: SMMMKTZKHRPSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H21FN2O4S and its molecular weight is 392.45. The purity is usually 95%.
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Scientific Research Applications

Molecular Imaging in Alzheimer's Disease

N-(2-(4-fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been explored as a selective serotonin 1A (5-HT(1A)) molecular imaging probe, used in conjunction with positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. The study found significant decreases in receptor densities in hippocampi and raphe nuclei of Alzheimer's patients compared to controls, correlating with clinical symptom severity and decreased glucose utilization, indicating its potential for Alzheimer's diagnosis and understanding disease progression (Kepe et al., 2006).

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c20-16-5-7-17(8-6-16)26-14-11-21-19(23)15-3-9-18(10-4-15)27(24,25)22-12-1-2-13-22/h3-10H,1-2,11-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMMKTZKHRPSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.